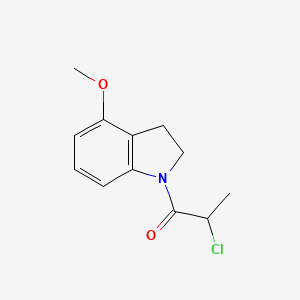
2-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one
Overview
Description
2-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C12H14ClNO2 and its molecular weight is 239.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and its implications in treating various diseases. This article reviews its biological activity, including detailed research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro group and a methoxy-substituted indoline moiety, which are crucial for its biological activity.
Research indicates that this compound acts as a non-covalent inhibitor of Notum, an enzyme involved in the regulation of Wnt signaling pathways. This inhibition is significant because it can restore Wnt signaling disrupted in various cancers and developmental disorders. The compound has demonstrated potent inhibitory effects with an IC50 value as low as 0.0013 μM, indicating high efficacy in biochemical assays .
In Vitro Studies
In vitro studies have shown that the compound effectively enhances Wnt signaling in cell-based assays. For instance, when tested in a TCF/LEF luciferase reporter assay, it restored Wnt signaling in the presence of Notum, confirming its on-target activity without causing cell toxicity at concentrations up to 10 μM .
Table 1: Summary of In Vitro Activity
| Compound | IC50 (μM) | Assay Type | Effect on Wnt Signaling |
|---|---|---|---|
| This compound | 0.0013 | Notum inhibition | Restored |
| Control | >10 | Notum inhibition | No effect |
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound has been assessed through various ADME (Absorption, Distribution, Metabolism, Excretion) studies. Notably, the compound exhibited excellent stability in mouse plasma (t½ > 4 hours), while showing poor stability in liver microsomes (t½ < 5 minutes). This discrepancy highlights the need for further investigations into its metabolic pathways and potential modifications to enhance stability .
Table 2: Pharmacokinetic Data
| Parameter | Value |
|---|---|
| Plasma Half-life | >4 hours |
| Microsomal Stability | <5 minutes |
| Major Metabolites | M4 (amide hydrolysis) |
Case Studies
A recent study explored the effects of various indoline derivatives on Notum inhibition and their subsequent impact on cancer cell proliferation. The results indicated that modifications to the indoline structure could significantly enhance inhibitory potency. For instance, introducing small alkyl groups led to improved activity profiles compared to unmodified compounds .
Properties
IUPAC Name |
2-chloro-1-(4-methoxy-2,3-dihydroindol-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8(13)12(15)14-7-6-9-10(14)4-3-5-11(9)16-2/h3-5,8H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZHQCPTEPFVCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C1C=CC=C2OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















